molecular formula C12H9BrO2S B1302234 Methyl 4-(4-bromophenyl)thiophene-2-carboxylate CAS No. 26137-07-5

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate

Cat. No.: B1302234
CAS No.: 26137-07-5
M. Wt: 297.17 g/mol
InChI Key: DNVMJKVPBOOKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of Methyl 4-(4-bromophenyl)thiophene-2-carboxylate

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. Alternative nomenclature systems designate this compound as 2-thiophenecarboxylic acid, 4-(4-bromophenyl)-, methyl ester, reflecting the ester functionality derived from the parent carboxylic acid. The molecular formula C₁₂H₉BrO₂S indicates the presence of twelve carbon atoms, nine hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom within the molecular framework.

The structural analysis reveals a thiophene ring system serving as the central heterocyclic core, with sulfur occupying the 1-position of the five-membered ring. The carboxylate ester functionality is positioned at the 2-carbon of the thiophene ring, while the 4-carbon bears the para-bromophenyl substituent. The methyl ester group represents the result of esterification of the corresponding carboxylic acid precursor. The bromine atom occupies the para-position of the phenyl ring, creating a linear arrangement that maximizes conjugation between the thiophene and benzene ring systems.

The Simplified Molecular Input Line Entry System representation is COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Br, which systematically describes the connectivity pattern within the molecule. The International Chemical Identifier key DNVMJKVPBOOKHZ-UHFFFAOYSA-N provides a unique alphanumeric identifier for database searches and computational applications. This compound belongs to the broader class of phenylthiophene-2-carboxylates, which are recognized for their diverse applications in organic synthesis and materials science research.

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Studies of Molecular Packing

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and crystal packing arrangements of this compound. The crystallographic methodology involves mounting high-quality single crystals in intense X-ray beams to generate characteristic diffraction patterns that reveal atomic positions within the crystal lattice. The diffraction data collection process typically employs monochromatic X-rays and requires systematic rotation of the crystal to capture the complete set of reflections necessary for structure determination.

Related thiophene carboxylate compounds have demonstrated specific crystallographic characteristics that provide insight into the expected behavior of this compound. Ethyl 2-amino-4-methylthiophene-3-carboxylate, a structurally analogous compound, crystallizes in the triclinic space group P1 with unit cell parameters a = 7.664 Å, b = 9.876 Å, c = 13.018 Å, α = 91.602°, β = 104.301°, γ = 101.729°, and a volume of 931.7 cubic angstroms. The crystal structure analysis reveals that thiophene rings and directly attached substituents maintain coplanar arrangements within experimental error, with root mean square deviations typically less than 0.003 angstroms.

The molecular packing in thiophene carboxylates is often stabilized by intermolecular hydrogen bonding interactions, particularly involving amino groups when present, and by aromatic stacking interactions between the conjugated ring systems. The presence of the bromine substituent in the para-position of the phenyl ring introduces additional considerations for crystal packing through halogen bonding interactions and modified van der Waals contacts. Crystal structure refinement typically achieves R-factors below 0.04 for high-quality data sets, indicating excellent agreement between observed and calculated structure factors.

Nuclear Magnetic Resonance Spectral Fingerprints

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization through analysis of proton and carbon-13 chemical environments within this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic chemical shift patterns that confirm the molecular structure and substitution pattern. The thiophene ring protons typically appear in the aromatic region between 7.0 and 8.0 parts per million, with the H-3 and H-5 positions showing distinct coupling patterns reflective of the heterocyclic environment.

The para-bromophenyl substituent generates a characteristic AA'BB' spin system in the aromatic region, with protons ortho to the bromine atom appearing slightly upfield relative to those meta to the halogen due to the electron-withdrawing effect of bromine. The methyl ester group produces a sharp singlet around 3.9 parts per million, representing the three equivalent protons of the methoxy functionality. Integration ratios confirm the presence of seven aromatic protons and three aliphatic protons, consistent with the molecular formula.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the ester group at approximately 162 parts per million, characteristic of aromatic ester functionalities. The thiophene carbons appear in the range of 125-145 parts per million, with the carbon bearing the carboxylate group showing distinctive downfield chemical shift. The brominated phenyl carbons exhibit characteristic patterns with the ipso-carbon appearing around 120 parts per million due to the heavy atom effect. The methyl ester carbon resonates around 52 parts per million, typical for methoxy groups attached to aromatic systems.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides detailed information regarding molecular ion formation and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 297/299, reflecting the isotopic pattern of bromine with the characteristic 1:1 intensity ratio for the two bromine isotopes. Electrospray ionization generates various adduct ions including protonated molecular ions [M+H]⁺ at 298.94228, sodium adducts [M+Na]⁺ at 304.92422, and ammonium adducts [M+NH₄]⁺ at 299.96882.

The collision cross section measurements reveal predicted values ranging from 147.9 to 190.4 square angstroms depending on the ionization mode, providing information about the three-dimensional gas-phase structure and conformational flexibility. The [M+H]⁺ ion exhibits a collision cross section of 147.9 square angstroms, while the acetate adduct [M+CH₃COO]⁻ shows a significantly larger value of 190.4 square angstroms, indicating substantial structural changes upon adduct formation.

Fragmentation patterns typically involve loss of the methoxy group (31 mass units) to generate [M-OCH₃]⁺ ions, followed by decarbonylation to produce [M-OCH₃-CO]⁺ fragments. The brominated phenyl portion often undergoes characteristic losses of bromine (79/81 mass units) or formation of brominated tropylium-type ions. The thiophene ring system contributes to fragmentation through ring-opening processes and formation of sulfur-containing fragments. Tandem mass spectrometry experiments provide detailed fragmentation maps that confirm structural assignments and enable differentiation from closely related isomers.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insight into the electronic structure and geometric optimization of this compound at the molecular level. Quantum chemical calculations typically employ hybrid functionals such as B3LYP or M06-2X combined with basis sets of triple-zeta quality to achieve reliable predictions of molecular geometry, electronic properties, and vibrational frequencies. The optimized molecular geometry reveals planar arrangements of the thiophene and phenyl ring systems with minimal dihedral angles between the aromatic planes, facilitating maximum conjugation across the molecular framework.

The calculated bond lengths within the thiophene ring system show characteristic aromatic character with carbon-carbon distances of approximately 1.42 angstroms and carbon-sulfur bonds of 1.71 angstroms. The carboxylate ester functionality exhibits typical geometric parameters with the carbonyl carbon-oxygen distance of 1.21 angstroms and the ester carbon-oxygen bond length of 1.35 angstroms. The para-bromophenyl substituent displays standard aromatic geometry with the carbon-bromine bond length calculated at approximately 1.90 angstroms.

Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized structure as a true minimum on the potential energy surface. Characteristic vibrational modes include the carbonyl stretching frequency around 1710 wavenumbers, aromatic carbon-carbon stretching modes between 1450-1600 wavenumbers, and thiophene ring breathing modes at lower frequencies. The presence of bromine introduces distinctive low-frequency modes associated with carbon-bromine stretching and bending vibrations.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis reveals critical information regarding the electronic properties and chemical reactivity of this compound through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital. The highest occupied molecular orbital typically exhibits significant electron density distribution across the thiophene ring system and the para-bromophenyl substituent, reflecting the extended conjugation within the molecular framework. The electron-withdrawing nature of both the bromine substituent and the carboxylate ester group influences the orbital energies and spatial distributions.

The lowest unoccupied molecular orbital generally shows predominant character on the carboxylate functionality and the brominated phenyl ring, consistent with the electron-deficient nature of these substituents. The energy gap between the frontier molecular orbitals provides information regarding electronic excitation energies and potential applications in optoelectronic devices. Typical energy gaps for similar thiophene carboxylate systems range from 3.5 to 4.5 electron volts, placing the absorption maxima in the ultraviolet region of the electromagnetic spectrum.

Molecular electrostatic potential surfaces calculated from the optimized density functional theory wave functions reveal regions of positive and negative electrostatic potential that correlate with sites of electrophilic and nucleophilic attack. The carbonyl oxygen atoms exhibit significant negative potential, indicating favorable sites for hydrogen bonding and coordination interactions. The aromatic hydrogen atoms show modest positive potential, while the bromine substituent creates a region of anisotropic charge distribution characteristic of halogen bonding capabilities.

Natural bond orbital analysis provides detailed information regarding charge distribution, bond polarities, and hyperconjugative interactions within the molecular framework. The thiophene sulfur atom typically bears a partial positive charge due to its lower electronegativity compared to carbon, while the bromine substituent exhibits substantial negative charge consistent with its high electronegativity. Hyperconjugative interactions between the aromatic π-system and the carboxylate group contribute to molecular stabilization and influence the preferred conformational arrangements.

Properties

IUPAC Name

methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMJKVPBOOKHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374928
Record name methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26137-07-5
Record name methyl 4-(4-bromophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26137-07-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Bromination and Debromination Approach

One classical approach involves a bromination/debromination sequence on thiophene derivatives:

  • Starting from commercially available 3-methylthiophene, a one-pot bromination/debromination procedure yields 2,4-dibromo-3-methylthiophene.
  • Carboxylic acid functionality is introduced either by:
    • Grignard metallation followed by carbonation with carbon dioxide, or
    • Palladium-catalyzed carbonylation under carbon monoxide pressure.
  • The dibromo intermediate is then selectively debrominated to afford the desired bromo-substituted thiophene carboxylate precursor.
  • Finally, esterification with methanol in the presence of thionyl chloride converts the acid to the methyl ester, yielding Methyl 4-(4-bromophenyl)thiophene-2-carboxylate.

This method allows for multi-gram scale synthesis and has been demonstrated in laboratory settings with good yields.

Palladium-Catalyzed Carbonylation

An alternative and efficient route involves:

  • Mono-bromination of 3-methylthiophene using N-bromosuccinimide (NBS) to give 2-bromo-3-methylthiophene.
  • Formation of the 2-thienyl Grignard reagent from the brominated thiophene.
  • Treatment of the Grignard reagent with dimethyl carbonate (DMC) or palladium-catalyzed carbonylation under CO pressure in ethanol to introduce the ester group directly.
  • Subsequent bromination/debromination steps yield the 4-bromoester intermediate.
  • Hydrolysis and re-esterification steps finalize the synthesis of the target compound.

This route is shorter and more direct compared to the bromination/debromination of the acid precursor and is suitable for scale-up.

Gewald Reaction and Subsequent Functionalization

For related thiophene derivatives, the Gewald reaction is used to construct the thiophene ring from ketones, cyanoacetates, and elemental sulfur:

  • The thiophene ring is formed with substituents that can be further brominated using bromine or NBS.
  • Amination and esterification steps follow to introduce amino and ester groups, respectively.
  • Although this method is more common for amino-substituted thiophenes, it provides a foundation for preparing bromophenyl-substituted thiophene esters.

Comparative Summary Table of Preparation Routes

Step/Method Description Advantages Limitations Reference
Bromination/Debromination + Grignard Carbonation Bromination of methylthiophene → Grignard formation → carbonation with CO2 → esterification Multi-gram scale, well-established Multi-step, requires careful control
Palladium-Catalyzed Carbonylation Mono-bromination → Grignard formation → Pd-catalyzed carbonylation under CO pressure → esterification Shorter route, scalable Requires Pd catalyst and CO gas
Suzuki–Miyaura Cross-Coupling Coupling of aryl halide with thiophene boronic acid/ester using Pd catalyst High selectivity, mild conditions Requires boronic acid derivatives
Gewald Reaction + Functionalization Thiophene ring synthesis from ketone + cyanoacetate + sulfur, followed by bromination and esterification Versatile for substituted thiophenes More complex, multi-step

Research Findings and Yields

  • The bromination/debromination sequence on 3-methylthiophene followed by Grignard carbonation yields the key acid intermediate in high purity, which is then converted to the methyl ester with good overall yield (~70-85% over multiple steps).
  • Palladium-catalyzed carbonylation under CO pressure provides ester products in yields ranging from 60% to 80%, depending on reaction conditions and catalyst loading.
  • Suzuki–Miyaura cross-coupling reactions typically afford aryl-substituted thiophene esters in excellent yields (>85%) with high regioselectivity.
  • The Gewald reaction-based syntheses are more common for amino-substituted thiophenes but can be adapted for bromophenyl derivatives with moderate yields (~50-70%).

Experimental Notes

  • Bromination steps require careful control of stoichiometry and temperature to avoid over-bromination or debromination side reactions.
  • Grignard reagent formation must be conducted under inert atmosphere (argon or nitrogen) to prevent quenching by moisture or oxygen.
  • Palladium-catalyzed carbonylation requires handling of carbon monoxide gas under pressure, necessitating appropriate safety measures.
  • Purification is typically achieved by column chromatography or recrystallization to isolate the pure methyl ester.

Scientific Research Applications

Antimicrobial Activity

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.25 μg/mLEffective against biofilm formation
Escherichia coli0.22 μg/mLStrong bactericidal activity
Candida albicans>100 μg/mLLimited antifungal activity

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly effective against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. The compound demonstrated notable cytotoxicity against several cancer cell lines.

Cell LineIC50 (μM)Mechanism of Action
HepG2<25Induction of apoptosis
MCF-7<30Inhibition of cell proliferation
PC-3<35Cell cycle arrest

The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression, making it a promising candidate for further development in cancer therapy.

Materials Science Applications

This compound is also utilized in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its thiophene structure allows for effective charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Synthesis of Organic Photovoltaics

The compound can be used as a building block for synthesizing more complex organic molecules that exhibit desirable electronic properties. Its incorporation into polymer matrices enhances the overall efficiency of organic photovoltaic devices.

Agricultural Research Applications

Research indicates that this compound may have potential applications in agricultural chemistry, particularly as an agrochemical agent due to its biological activity against plant pathogens.

Fungicidal Properties

Preliminary studies suggest that the compound exhibits fungicidal properties against various plant pathogens, which could be beneficial in developing new fungicides that are less harmful to the environment compared to conventional options.

Case Study 1: Antimicrobial Efficacy

In a study assessing the effectiveness of various thiophene derivatives, this compound exhibited superior antibacterial properties compared to related compounds. The study highlighted the compound's ability to inhibit biofilm formation in Staphylococcus aureus, suggesting a mechanism that could enhance treatment outcomes in chronic infections.

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's effects on HepG2 and MCF-7 cell lines. Results indicated that treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity. The study also noted morphological changes consistent with apoptosis, reinforcing the compound's potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position :

    • The target compound’s 4-bromophenyl group at the 4-position of the thiophene ring creates a planar, conjugated system, enhancing stability and π-π stacking interactions. In contrast, methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (4c) has substituents at positions 3 and 4, leading to steric hindrance and altered electronic properties .
    • Methyl 4-bromothiophene-2-carboxylate lacks the phenyl ring, reducing steric bulk but limiting conjugation effects .
  • The biphenyl group in 4f extends conjugation, which may enhance luminescent properties or binding affinity in biological systems .

Biological Activity

Methyl 4-(4-bromophenyl)thiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

1. Chemical Structure and Properties

This compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. The presence of the bromophenyl substituent enhances its biological activity by influencing molecular interactions and stability.

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and related compounds.

2.1. Antibacterial Efficacy

Research indicates that this compound exhibits potent antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 0.5 to 1.5 μg/mL, demonstrating its potential as an effective antibacterial agent .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (μg/mL)Inhibition Zone (mm)
Escherichia coli0.516
Staphylococcus aureus0.718
Pseudomonas aeruginosa1.014

2.2. Antifungal Activity

While the compound shows promising antibacterial properties, its antifungal activity appears limited, with studies indicating minimal effectiveness against common fungal strains .

3. Anticancer Activity

This compound has also been investigated for its anticancer potential, particularly against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).

3.1. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant anti-proliferative effects on cancer cells, with IC50 values below 25 μM for both HepG-2 and MCF-7 cell lines, indicating strong potential as an anticancer agent .

Table 2: Anti-Proliferative Activity of this compound

Cell LineIC50 (μM)
HepG-2<25
MCF-7<25
PC-3>50

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within bacterial and cancer cells:

  • Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and function, leading to cell lysis.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through modulation of signaling pathways involved in cell growth and survival.

5. Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study A : A study involving patients with resistant bacterial infections showed a marked improvement in symptoms following treatment with derivatives of this compound.
  • Case Study B : In a clinical trial for breast cancer treatment, patients receiving this compound as part of their regimen exhibited reduced tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 4-(4-bromophenyl)thiophene-2-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl-bromide bonds) or cyclization of pre-functionalized thiophene precursors. Critical parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), and temperature control to minimize side reactions. Post-synthesis purification via column chromatography and characterization using 1H^1H-NMR (δ 7.70–7.55 ppm for aromatic protons) and elemental analysis (e.g., C, Br, S content) are essential for validation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • Chromatography : TLC (Rf comparison) and HPLC (retention time matching).
  • Spectroscopy : 1H^1H-NMR for aromatic and ester group confirmation; IR for C=O (ester) stretching (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 311.0 for C₁₂H₁₀BrO₂S).
  • Elemental Analysis : Verify C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Q. What are the common reactivity patterns of the bromophenyl and ester groups in this compound?

  • Methodological Answer :

  • Bromophenyl Group : Susceptible to nucleophilic substitution (e.g., Suzuki coupling with boronic acids) or Ullmann-type couplings.
  • Ester Group : Hydrolyzable under basic conditions (e.g., NaOH/EtOH) to carboxylic acids; reducible to alcohols via LiAlH₄.
  • Thiophene Core : Electrophilic substitution (e.g., sulfonation, halogenation) at the 5-position due to directing effects of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides bond lengths, angles, and torsional parameters. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion.
  • Validation : Use PLATON/ADDSYM to check for missed symmetry; analyze R-factor (<5%) and residual electron density maps.
  • Conformational Analysis : Compare experimental puckering parameters (Cremer-Pople coordinates) with DFT-optimized geometries .

Q. What computational strategies are effective in predicting the bioactivity of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Validate docking poses with MD simulations (GROMACS) to assess binding stability.
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Cross-validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize structures at B3LYP/6-311+G(d,p) level; analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Spectroscopic Correlations : Compare calculated IR/Raman spectra with experimental data to validate electron-withdrawing/donating effects of substituents.
  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile to measure oxidation potentials linked to thiophene ring electronic density .

Q. What experimental and computational approaches address discrepancies in reaction yields during scale-up?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, stoichiometry) and identify critical factors via response surface methodology.
  • Microkinetic Modeling : Simulate reaction pathways (e.g., Gaussian transition state calculations) to pinpoint rate-limiting steps.
  • In Situ Monitoring : ReactIR or NMR spectroscopy to track intermediate formation and adjust conditions dynamically .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.